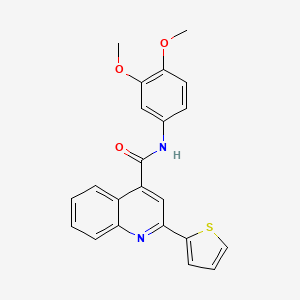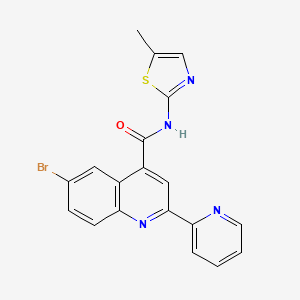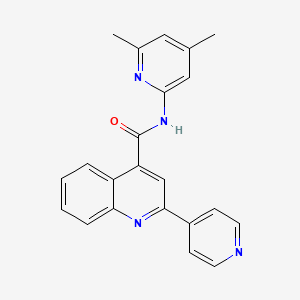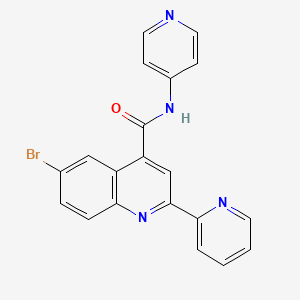![molecular formula C24H20FN3O B3608405 N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608405.png)
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first discovered in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, it was later found to have potential applications in scientific research due to its ability to increase endurance and stimulate fat burning.
Mecanismo De Acción
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide 501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased fat burning and improved endurance.
Biochemical and Physiological Effects:
This compound 501516 has a number of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased fat burning and improved endurance. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to increased muscle fiber endurance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide 501516 has a number of advantages and limitations for use in lab experiments. Its ability to increase endurance and stimulate fat burning make it useful for studying exercise performance and metabolic disorders. However, its potential side effects, such as increased risk of cancer, make it important to use caution when administering the compound.
Direcciones Futuras
There are a number of future directions for research on N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide 501516. One potential area of research is the development of safer and more effective PPARδ agonists for use in the treatment of metabolic disorders. Another potential area of research is the use of this compound 501516 in combination with other compounds to enhance its effects on exercise performance and metabolic function. Finally, further research is needed to fully understand the potential risks and benefits of this compound 501516, particularly with regard to its potential effects on cancer risk.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide 501516 has been extensively studied for its potential applications in scientific research. It has been shown to have a number of beneficial effects on exercise performance, including increased endurance, improved recovery, and increased fat burning. It has also been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-2-7-22-20(14-16)21(15-23(28-22)18-9-11-26-12-10-18)24(29)27-13-8-17-3-5-19(25)6-4-17/h2-7,9-12,14-15H,8,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCWGMZXIKYQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B3608331.png)
![2-(1,3-benzodioxol-5-yl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608348.png)
![6-bromo-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608369.png)


![2-(3-isopropoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608382.png)
![3-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608385.png)


![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)
![8-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608408.png)
![2-(2-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608417.png)
